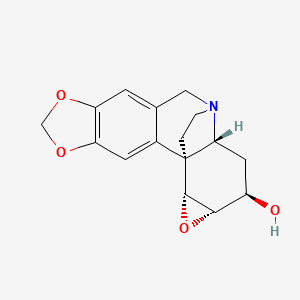
Flexinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flexinine is a naturally occurring alkaloid belonging to the Amaryllidaceae family. It is known for its complex structure and significant biological activities, including antiviral and antitumor properties. This compound is one of the many alkaloids isolated from plants of the Amaryllidaceae family, which have been studied for their diverse pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Flexinine can be synthesized through a bioinspired enantioselective synthesis method. This involves the iridium-catalyzed asymmetric hydrogenation of racemic cycloenones. The process features a biomimetic stereodivergent resolution of the substrates bearing a remote arylated quaternary stereocenter .
Industrial Production Methods
The industrial production of this compound is not well-documented, but it generally involves the extraction of the compound from Amaryllidaceae plants. The extraction process typically includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Flexinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties.
Scientific Research Applications
Chemistry: Flexinine and its derivatives are used as intermediates in the synthesis of other complex molecules.
Biology: This compound has shown significant antiviral activity against viruses such as dengue and Zika.
Medicine: this compound’s antitumor properties make it a candidate for cancer research and potential therapeutic applications.
Industry: this compound and its derivatives may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Flexinine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit viral RNA synthesis, thereby preventing the replication of viruses such as dengue and Zika . The exact molecular targets and pathways involved in its antitumor activity are still under investigation.
Comparison with Similar Compounds
Flexinine is similar to other alkaloids in the Amaryllidaceae family, such as:
- Lycorine
- Sanguinine
- Crinine
- Galanthamine
Uniqueness
This compound is unique due to its specific structural features and its potent antiviral and antitumor activities. While other alkaloids in the Amaryllidaceae family also exhibit biological activities, this compound’s combination of properties makes it a particularly interesting compound for further research.
Properties
CAS No. |
509-88-6 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(1S,13R,15R,16S,18R)-5,7,17-trioxa-12-azahexacyclo[10.6.2.01,13.02,10.04,8.016,18]icosa-2,4(8),9-trien-15-ol |
InChI |
InChI=1S/C16H17NO4/c18-10-5-13-16(15-14(10)21-15)1-2-17(13)6-8-3-11-12(4-9(8)16)20-7-19-11/h3-4,10,13-15,18H,1-2,5-7H2/t10-,13-,14+,15+,16+/m1/s1 |
InChI Key |
WWSZBGJLESQTHB-DMHMKPBJSA-N |
Isomeric SMILES |
C1CN2CC3=CC4=C(C=C3[C@]15[C@H]2C[C@H]([C@H]6[C@@H]5O6)O)OCO4 |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C15C2CC(C6C5O6)O)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















